Metepa

Description

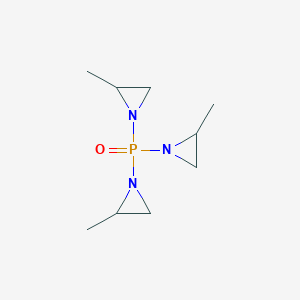

Structure

3D Structure

Properties

IUPAC Name |

1-bis(2-methylaziridin-1-yl)phosphoryl-2-methylaziridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N3OP/c1-7-4-10(7)14(13,11-5-8(11)2)12-6-9(12)3/h7-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVUYXHYHTTVPRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN1P(=O)(N2CC2C)N3CC3C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N3OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020815 | |

| Record name | Metepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57-39-6 | |

| Record name | Metepa | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metepa | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METEPA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54054 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aziridine, 1,1',1''-phosphinylidynetris[2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Metepa | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-methylaziridin-1-yl)phosphine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.296 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METEPA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9PB481H025 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metepa: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metepa, a potent organophosphorus compound, is recognized for its significant biological activity, primarily as a chemosterilant and its role as a crosslinking agent. This technical guide provides a comprehensive overview of the chemical structure of this compound, its physicochemical properties, and its established biological mechanisms of action. Detailed experimental protocols for its synthesis and toxicological evaluation are presented, alongside a discussion of its impact on cellular pathways. This document is intended to serve as a foundational resource for researchers in toxicology, insect control, and materials science.

Chemical Identity and Structure

This compound, also known as tris(2-methyl-1-aziridinyl)phosphine oxide, is a well-characterized aziridinyl compound. Its unique structure, featuring three reactive aziridine (B145994) rings attached to a central phosphorus oxide core, is fundamental to its chemical reactivity and biological effects.

The key identifiers and structural details of this compound are summarized below:

| Identifier | Value |

| Preferred IUPAC Name | 1,1′,1″-Phosphoryltris(2-methylaziridine)[1] |

| Systematic IUPAC Name | 1-[Bis(2-methyl-1-aziridinyl)phosphoryl]-2-methylaziridine[1] |

| CAS Number | 57-39-6[1] |

| Chemical Formula | C₉H₁₈N₃OP[1] |

| Molecular Weight | 215.237 g/mol [1] |

| SMILES Notation | CC1CN1P(=O)(N2CC2C)N3CC3C[1] |

| InChI Key | AVUYXHYHTTVPRX-UHFFFAOYSA-N[1] |

Physicochemical Properties

This compound is typically a colorless to amber liquid with an amine-like odor.[1][2] It is miscible with water and many organic solvents.[2] A summary of its key physicochemical properties is provided in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless to amber, viscous liquid | [1][2] |

| Boiling Point | 90-92 °C at 0.15-0.3 mmHg | [1] |

| Melting Point | < 25 °C | [2] |

| Density | 1.27 g/cm³ | [2] |

| Solubility | Miscible with water and organic solvents | [2] |

| Flash Point | 142.3 °C | [2] |

| Refractive Index | n20/D 1.579 (lit.) | [2] |

Biological Activity and Mechanism of Action

This compound is a potent biological agent, primarily functioning as an alkylating agent. This reactivity is the basis for its use as a chemosterilant and is also responsible for its carcinogenic properties.

Chemosterilant Activity

This compound is an effective chemosterilant for a variety of insect species. Its mechanism of action involves the alkylation of genetic material in reproductive cells, leading to chromosomal damage and mutations that prevent the production of viable offspring.[3] The aziridinyl groups are highly reactive and can form covalent bonds with nucleophilic sites on DNA, particularly the N7 position of guanine (B1146940). This can lead to cross-linking of DNA strands, which inhibits DNA replication and transcription, ultimately inducing sterility.[4]

Carcinogenic and Teratogenic Effects

The same alkylating properties that make this compound an effective chemosterilant also contribute to its carcinogenicity and teratogenicity.[1][5][6] By damaging DNA, this compound can induce mutations in somatic cells that may lead to the development of cancer.[1] It has been shown to cause tumors in rats.

The proposed mechanism of this compound's action as an alkylating agent is depicted in the following diagram:

References

- 1. scielo.br [scielo.br]

- 2. US3335131A - Preparation of certain tris-aziridinylphosphine oxides or sulfides - Google Patents [patents.google.com]

- 3. quinacrine.org [quinacrine.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Tris(1-(2-methyl)aziridinyl)phosphine oxide [webbook.nist.gov]

Metepa (CAS Number 57-39-6): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and biological properties of Metepa (CAS 57-39-6), an organophosphorus compound with significant applications in research and industry. This document consolidates key data on its physicochemical characteristics, toxicological profile, mechanism of action, and relevant experimental methodologies.

Chemical Identity and Physicochemical Properties

This compound, chemically known as Tris(2-methyl-1-aziridinyl)phosphine oxide, is a phosphoramide.[1] It is also referred to by several synonyms, including MAPO (Methyl aphoxide), Methaphoxide, and Metapoxide.[2] At room temperature, this compound is an amber-colored liquid with an amine-like odor.[1][3] It is miscible with water and organic solvents.[1][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 57-39-6 | [2] |

| Molecular Formula | C₉H₁₈N₃OP | [2] |

| Molecular Weight | 215.237 g/mol | [2] |

| Appearance | Amber liquid | [1][3] |

| Odor | Amine-like | [1][3] |

| Melting Point | 25 °C | [4] |

| Boiling Point | 90-92 °C at 0.15-0.3 mmHg | [2] |

| Density | 1.079 g/cm³ | [4] |

| Solubility | Miscible with water and organic solvents | [1][3] |

| Stability | Decomposes at 170°C and in the presence of acid. Polymerization can occur upon contact with acidic materials or impurities with active hydrogen. | [3] |

Toxicological Profile

This compound is a toxic compound, primarily exerting its effects through ingestion and dermal absorption.[1] It is classified as a strong irritant to the skin.[1] The toxicological data indicates its potential as a carcinogen, mutagen, and reproductive toxicant.

Table 2: Acute Toxicity of this compound in Rats

| Route of Administration | Sex | LD50 (mg/kg) | Reference(s) |

| Oral | Male | 136 | [2] |

| Oral | Female | 213 | [2] |

Carcinogenicity, Mutagenicity, and Teratogenicity

This compound is considered a questionable carcinogen with experimental carcinogenic data.[1] Studies in rats have demonstrated its carcinogenic effects.[5][6] As an alkylating agent, this compound can interact with DNA, leading to mutations and potential carcinogenicity.[7] It has also been shown to have experimental teratogenic and reproductive effects.[1][6]

Reproductive Effects

A primary characteristic of this compound is its action as a chemosterilant, capable of restricting ovarian development in insects.[2][7] In rats, repeated small doses primarily affect the testes, while higher doses can damage the ovaries and bone marrow.[1] Oral administration of 5 mg/kg/day in male rats led to a significant reduction in fertility within 22 days and sterility within 70 days, accompanied by testicular atrophy.[1]

Mechanism of Action: DNA Alkylation and Cellular Consequences

The biological activity of this compound stems from its nature as an alkylating agent. The aziridinyl groups in the molecule are highly reactive and can form covalent bonds with nucleophilic sites in biological macromolecules, most notably DNA.

Caption: Workflow for acute toxicity testing of this compound.

-

Methodology:

-

Animal Model: Adult male and female rats of the Sherman strain were used.

-

Housing: Animals were housed individually in wire-mesh cages and provided with food and water ad libitum.

-

Oral Administration: this compound was dissolved in corn oil and administered via gavage to groups of rats at various dosage levels.

-

Dermal Administration: For dermal toxicity, the backs of the rats were clipped, and different concentrations of this compound were applied.

-

Observation: The animals were observed for a specified period (e.g., 7 days) for signs of toxicity and mortality.

-

Data Analysis: The LD50 values were calculated using the statistical method of Litchfield and Wilcoxon.

-

Sterilizing, Carcinogenic, and Teratogenic Effects in Rats

Reference: Gaines, T. B., & Kimbrough, R. D. (1966). The sterilizing, carcinogenic and teratogenic effects of this compound in rats. Bulletin of the World Health Organization, 34(2), 317–320. [5]

-

Objective: To evaluate the long-term effects of this compound on reproduction, carcinogenicity, and teratogenicity in rats.

-

Methodology for Sterility Assessment:

-

Animal Model: Adult male rats were administered daily oral doses of this compound.

-

Mating Studies: At various intervals, the treated males were mated with untreated females.

-

Endpoints: Fertility was assessed by the number of successful pregnancies and the number of offspring per litter.

-

Histopathology: Testes of treated males were examined histologically for signs of atrophy.

-

-

Methodology for Carcinogenicity Assessment:

-

Long-term Administration: Rats were administered this compound over an extended period (e.g., a significant portion of their lifespan).

-

Clinical Observation: Animals were monitored for the development of tumors.

-

Necropsy and Histopathology: At the end of the study or upon death, a complete necropsy was performed, and tissues were examined for neoplastic changes.

-

-

Methodology for Teratogenicity Assessment:

-

Dosing During Gestation: Pregnant female rats were administered this compound during specific periods of organogenesis.

-

Fetal Examination: Near the end of gestation, the females were sacrificed, and the fetuses were examined for external, visceral, and skeletal abnormalities.

-

Applications

This compound's primary applications are rooted in its biological and chemical reactivity:

-

Chemosterilant: It is used in entomological research and pest control to induce sterility in insects, thereby controlling their populations. [2][7]* Industrial Uses: this compound is utilized in the textile industry for crease-proofing and flame-proofing fabrics. [1][3]It also serves as a cross-linking agent for polymers and as a bonding agent in solid rocket propellants. [3]

Synthesis

A common method for the synthesis of Tris(2-methyl-1-aziridinyl)phosphine oxide (this compound) involves the reaction of 2-methylaziridine (B133172) with phosphorus oxychloride. [8] dot

Caption: Simplified synthesis of this compound.

A patented method describes the preparation by emulsifying a water-immiscible solvent for this compound into an aqueous solution of propylenimine (2-methylaziridine) and an alkali. [9]This emulsion is cooled, and a solution of phosphorus oxychloride in a water-immiscible solvent is added while maintaining alkaline conditions. [9]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory or industrial setting.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [3]* Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

-

Storage: Store in a cool, well-ventilated area away from heat and incompatible materials such as acids. [3]* Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx) and phosphorus oxides (POx). [1] This technical guide provides a comprehensive summary of the properties of this compound. Researchers and professionals are encouraged to consult the cited literature for more detailed information.

References

- 1. Toxicity of this compound to rats: With notes on two other chemosterilants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Tris-1-(2-methylaziridinyl)phosphine oxide|MAPO|C9H18N3OP [tanyunchem.com]

- 4. Tris(1-(2-methyl)aziridinyl)phosphine oxide [webbook.nist.gov]

- 5. The sterilizing, carcinogenic and teratogenic effects of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical-biological reactions common to teratogenesis and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The toxicology of chemosterilants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. US3335131A - Preparation of certain tris-aziridinylphosphine oxides or sulfides - Google Patents [patents.google.com]

A Technical Guide to the Mechanism of Action of Metepa as a Chemosterilant

Audience: Researchers, scientists, and drug development professionals.

Abstract

Metepa, a polyfunctional aziridinyl alkylating agent, is a potent chemosterilant used in the control of insect populations. Its mechanism of action is rooted in its ability to induce sterility by causing extensive damage to the genetic material within the reproductive cells of target organisms. This guide provides a detailed examination of the molecular and cellular processes through which this compound exerts its sterilizing effects. It covers the chemical interactions with DNA, the resulting cytogenetic and physiological consequences in both male and female insects, and a summary of dose-dependent effects. Methodologies for evaluating its efficacy are also detailed to provide a comprehensive technical overview for the scientific community.

Introduction to this compound

This compound, or tris(2-methyl-1-aziridinyl)phosphine oxide, is an organophosphorus compound belonging to a class of chemicals known as aziridines. These compounds are highly reactive and are primarily recognized for their biological activity as alkylating agents.[1][2] In the context of pest control, this compound functions as a chemosterilant, a chemical that induces temporary or permanent sterility, thereby reducing the reproductive capacity of a pest population.[3] Unlike conventional insecticides that aim for immediate mortality, chemosterilants like this compound offer a more targeted approach by disrupting the reproductive cycle, a strategy employed in the Sterile Insect Technique (SIT).[4][5] The efficacy of this compound stems from its profound effects on both somatic and reproductive tissues, with consequences that are generally dose-dependent and can be species-specific.[6]

Core Mechanism of Action: DNA Alkylation

The primary mechanism of action for this compound is the alkylation of cellular macromolecules, with deoxyribonucleic acid (DNA) being the principal target.[2] This process is driven by the high reactivity of its three aziridine (B145994) rings.

2.1. The Aziridine Moiety Under physiological conditions, the strained three-membered aziridine ring of this compound can be protonated. This enhances the electrophilicity of the ring's carbon atoms, making them susceptible to nucleophilic attack by various sites on biological molecules.

2.2. Reaction with DNA this compound acts as a direct mutagen by forming covalent bonds with nucleophilic centers within the DNA molecule.[2] The most reactive sites include:

-

N7 position of Guanine (B1146940): This is the most frequent site of alkylation by aziridine compounds.[2][7]

-

N3 position of Adenine: Another primary target for alkylation.[7]

-

O6 position of Guanine: Alkylation at this site is particularly mutagenic as it can lead to mispairing during DNA replication.[2]

This covalent binding to DNA bases results in the formation of DNA adducts. As a polyfunctional agent with three reactive aziridine rings, a single this compound molecule can react with multiple sites, leading to severe genetic damage.[2]

Molecular and Cytogenetic Consequences

The alkylation of DNA by this compound initiates a cascade of deleterious cellular events, primarily affecting the integrity and function of the genetic material.

-

DNA Cross-Linking: this compound's ability to react at multiple sites allows it to form both intra- and inter-strand crosslinks in the DNA double helix. These crosslinks physically block the separation of DNA strands, thereby inhibiting critical cellular processes like DNA replication and transcription.[2]

-

Induction of Dominant Lethal Mutations: Alkylation can cause chemical instability in the purine (B94841) ring, leading to depurination or ring-opening, which forms lesions like formamidopyrimidine (FaPy).[7] These adducts and lesions, if not properly repaired, can cause mispairing of bases during DNA replication (e.g., an alkylated guanine pairing with thymine (B56734) instead of cytosine).[2][8] This results in point mutations. When these mutations occur in sperm or egg cells, they are passed on to the zygote. These are often "dominant lethal" mutations, meaning the resulting embryo cannot develop to maturity, leading to sterility in the treated insect.[6][9]

-

Chromosomal Aberrations: The extensive DNA damage, including strand breaks and cross-linking, can lead to gross chromosomal damage that is visible at the cytological level.[1][6] This damage prevents proper cell division (mitosis and meiosis), which is particularly devastating for rapidly proliferating cells in the gonads.

Physiological and Cellular Effects on Reproductive Tissues

The genetic damage induced by this compound manifests as severe physiological and cellular defects, particularly in the gonads where cell division is rapid.

4.1. Effects on Male Insects In males, this compound targets the spermatogenic cells within the testes. Actively dividing spermatogonia and spermatocytes are highly susceptible.[2]

-

Low Doses: May allow for the production of motile sperm that carry dominant lethal mutations. These males can successfully mate with females, but the resulting eggs will fail to hatch.[9]

-

High Doses: Can cause widespread cell death in the testes, leading to aspermia (absence of sperm) or severely reduced sperm count, thus preventing fertilization altogether.

4.2. Effects on Female Insects In females, this compound disrupts oogenesis (egg development).

-

Low Doses: Can be incorporated into developing oocytes, leading to the production of non-viable eggs that are sterile upon fertilization.[10]

-

High Doses: The effects are more profound, leading to complete infecundity. Histological studies show disintegration of the germarium and follicular epithelium, a reduction in the size of oocytes, and subsequent resorption of the eggs.[10] This effectively shuts down the egg production machinery.

Quantitative Data on this compound Efficacy

The sterilizing effect of this compound is dose-dependent. The following table summarizes key quantitative findings from various studies.

| Target Insect Species | Administration Method | Dose / Concentration | Result | Reference |

| Dysdercus cingulatus (Red Cotton Bug) | Injection (per female) | 10 µg | Sterile eggs laid; no effect on fecundity. | [10] |

| Dysdercus cingulatus (Red Cotton Bug) | Injection (per female) | 12.5 µg | Complete infecundity; 50% mortality. | [10] |

| Drosophila melanogaster (Fruit Fly) | Topical | 1.0% solution | >96% sterility in treated females. | [2] |

| Musca domestica (Housefly) | Topical (per male) | 10.15 µg (LD50) | 99.99% sterility. | [2] |

Experimental Protocols for Evaluation

The assessment of this compound's chemosterilant activity involves a series of standardized biological assays.

6.1. Insect Rearing and Treatment

-

Rearing: A colony of the target insect species is maintained under controlled laboratory conditions (temperature, humidity, photoperiod) to ensure a consistent supply of healthy, age-standardized individuals.

-

Treatment Application: this compound is administered to adult insects, typically post-eclosion but pre-sexual maturity. Common methods include:

-

Topical Application: A known concentration of this compound in a suitable solvent (e.g., acetone) is applied to the insect's thorax using a microapplicator.

-

Injection: A precise dose is injected into the insect's hemocoel using a fine glass needle.

-

Feeding: this compound is mixed into the insect's diet (e.g., a sugar solution) at a specific concentration.

-

6.2. Sterility Assessment

-

Mating Crosses: Treated insects (e.g., treated males, T♂) are crossed with untreated, virgin counterparts (e.g., untreated females, U♀) in controlled cages. A control cross of untreated males and females (U♂ x U♀) is run in parallel.

-

Fecundity and Fertility Measurement:

-

Eggs laid by the females in each cross are collected over a set period.

-

The total number of eggs is counted to assess fecundity (egg-laying capacity).

-

The eggs are incubated under optimal conditions.

-

The number of hatched larvae is counted to determine the percentage of egg hatch, which measures fertility .

-

Sterility is calculated as: (1 - (% hatch in treated cross / % hatch in control cross)) * 100.

-

6.3. Histopathological Analysis

-

Tissue Preparation: At specific time points post-treatment, the reproductive organs (testes or ovaries) are dissected from treated and control insects.

-

Fixation and Sectioning: The tissues are fixed (e.g., in Bouin's fluid), dehydrated, embedded in paraffin, and sectioned using a microtome.

-

Staining and Microscopy: The thin sections are mounted on slides, stained (e.g., with Hematoxylin and Eosin), and examined under a light microscope to observe cellular structures, identify abnormalities, and detect signs of cell death (pyknosis), tissue degradation, or arrested development.

Conclusion

The mechanism of action of this compound as a chemosterilant is a multi-stage process initiated by the alkylation of DNA within the reproductive cells of insects. This primary chemical interaction leads to a cascade of genetic damage, including DNA cross-linking and the induction of dominant lethal mutations. These molecular events disrupt critical cellular functions, culminating in either the death of reproductive cells or the production of non-viable gametes. The dose-dependent nature of these effects allows for a spectrum of outcomes, from the production of sterile eggs to complete infecundity. A thorough understanding of this mechanism is vital for the effective and safe application of this compound in sterile insect programs and for the development of novel, more specific chemosterilants for pest management.

References

- 1. Chemosterilant | Insect Control, Non-toxic & Environmentally Friendly | Britannica [britannica.com]

- 2. Buy this compound | 57-39-6 [smolecule.com]

- 3. Chemosterilant - Wikipedia [en.wikipedia.org]

- 4. Chemosterilants for Control of Insects and Insect Vectors of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chimia.ch [chimia.ch]

- 6. Cytogenetic and other effects of the chemosterilants tepa, this compound, apholate an hempa in insects (a review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of the toxicity and mutagenicity of aziridine in mammalian cells harboring the Escherichia coli fpg gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Specificity of Base Substitutions Induced by the Acridine Mutagen Icr-191: Mispairing by Guanine N7 Adducts as a Mutagenic Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of tepa and other aziridine alkylating agents on egg development in the red bollworm Diparopsis castanea Hmps, and the silver Y moth Autographa gamma (L.) (Lep., Noctuidae) | Bulletin of Entomological Research | Cambridge Core [cambridge.org]

- 10. entomon.in [entomon.in]

The Sterile Scourge: An In-depth Technical Guide to the History and Discovery of Metepa in Insect Control

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against insect pests, the quest for targeted and effective control methods has led to the exploration of various chemical agents. Among these, chemosterilants represent a unique approach, aiming to suppress pest populations by disrupting their reproductive capabilities rather than through direct lethality. This technical guide delves into the history, discovery, and core scientific principles of Metepa, a significant aziridinyl chemosterilant. This compound, a tris(2-methyl-1-aziridinyl)phosphine oxide, emerged from mid-20th-century research into alkylating agents and has been a subject of extensive study for its ability to induce sterility in a wide range of insect species. This document provides a comprehensive overview of its mechanism of action, experimental applications, and the quantitative data underpinning its efficacy, serving as a vital resource for researchers in entomology, pest management, and toxicology.

A Historical Overview of this compound and Aziridine (B145994) Chemosterilants

The development of this compound is intrinsically linked to the broader history of research into aziridine compounds and the sterile insect technique (SIT). The timeline below highlights key milestones in this journey.

A Timeline of Discovery and Development:

-

1940s: The insecticidal properties of DDT are discovered, ushering in an era of synthetic organic pesticides.[1]

-

Late 1940s-1950s: The concept of the sterile insect technique (SIT) is developed by E.F. Knipling and his colleagues at the United States Department of Agriculture (USDA). Their initial work focuses on using radiation to sterilize insects for release.

-

1952: A process for synthesizing this compound is patented by the American Cyanamid Company, initially for use in textiles as a crease-proofing and flameproofing agent.[2]

-

1960s: Research into chemical sterilants for insects gains momentum as an alternative or supplement to radiation-based SIT.[3] Aziridine compounds, including this compound and its structural analog Tepa, are identified as potent chemosterilants.[4] These compounds were initially investigated for their anticancer properties due to their ability to alkylate DNA.

-

1964: Morgan and LaBrecque publish their influential work on the "Effect of Tepa and this compound on Ovarian Development of House Flies," providing crucial insights into the sterilizing effects of these compounds.[5]

-

1970s: Extensive research is conducted on the efficacy of this compound against various insect pests, including the house fly (Musca domestica) and the boll weevil (Anthonomus grandis).[2][6] Field studies explore the practical application of this compound in bait formulations for house fly control.[7]

-

Present Day: While the use of aziridine chemosterilants like this compound has been limited due to concerns about their toxicity and potential environmental impact, research continues into safer and more targeted chemosterilants for integrated pest management programs.[4]

Chemical and Physical Properties of this compound

A thorough understanding of this compound's chemical and physical characteristics is fundamental to its application and handling in a research setting.

| Property | Value | Reference |

| Chemical Name | tris(2-methyl-1-aziridinyl)phosphine oxide | [5] |

| Synonyms | Methaphoxide, MAPO | [5] |

| CAS Number | 57-39-6 | [5] |

| Molecular Formula | C9H18N3OP | [5] |

| Molecular Weight | 215.237 g/mol | [5] |

| Appearance | Amber liquid | [2] |

| Boiling Point | 90-92 °C at 0.15-0.3 mmHg | [5] |

| Solubility | Miscible with water and organic solvents | [2] |

Mechanism of Action: DNA Alkylation and Sterility

This compound functions as an alkylating agent, a class of compounds that exert their biological effects by covalently attaching an alkyl group to various nucleophilic sites in cellular macromolecules. The primary target of this compound in inducing sterility is the insect's DNA.

The proposed mechanism involves the following steps:

-

Activation of Aziridine Rings: The three-membered aziridine rings of the this compound molecule are highly strained and susceptible to ring-opening reactions.

-

Nucleophilic Attack by DNA: Nucleophilic centers in the DNA, particularly the N7 position of guanine (B1146940) bases, attack one of the carbon atoms of the aziridine ring.

-

Covalent Bond Formation: This attack leads to the opening of the aziridine ring and the formation of a stable covalent bond between this compound and the DNA base.

-

DNA Cross-linking: Because this compound possesses three reactive aziridine groups, it can react with multiple guanine bases, leading to the formation of intra- and inter-strand DNA cross-links.

-

Disruption of DNA Replication and Transcription: These cross-links prevent the unwinding of the DNA double helix, which is essential for both DNA replication and transcription. This disruption of fundamental cellular processes in the reproductive cells (sperm and eggs) leads to dominant lethal mutations.

-

Induction of Sterility: When a treated insect mates with a wild counterpart, the resulting zygote inherits the damaged DNA. The dominant lethal mutations prevent the embryo from developing, leading to sterility.[8]

References

- 1. The Evolution of Chemical Pesticides [fishersci.ca]

- 2. The effect of this compound on the sterility, mortality and longevity of house flies, Musca domestica L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemosterilant - Wikipedia [en.wikipedia.org]

- 4. Chemosterilants for Control of Insects and Insect Vectors of Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. ia803203.us.archive.org [ia803203.us.archive.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Chemosterilant | Insect Control, Non-toxic & Environmentally Friendly | Britannica [britannica.com]

Toxicological Profile of Metepa in Non-Target Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, a potent chemosterilant and alkylating agent, has been utilized for insect population control. However, its impact on non-target organisms raises significant environmental and toxicological concerns. This technical guide provides a comprehensive overview of the toxicological profile of this compound, focusing on its effects on a range of non-target species. While extensive data exists for its effects on rodents, information on other wildlife, particularly avian and aquatic organisms, is notably sparse. This document synthesizes available quantitative data, details experimental methodologies, and elucidates the known mechanisms of toxicity, including its action as a DNA alkylating agent. Where specific data for this compound is unavailable, information on related aziridine (B145994) compounds is presented to provide a broader context for risk assessment.

Acute and Chronic Toxicity

This compound exhibits moderate acute oral toxicity but high dermal toxicity in mammals. The primary target organ for repeated low-dose exposure is the testis, leading to reproductive impairment.[1][2] Data on other non-target organisms is limited, necessitating a cautious approach to environmental risk assessment.

Mammalian Toxicity

Studies on rats have been pivotal in characterizing the mammalian toxicology of this compound.

| Species | Route of Administration | Parameter | Value | Reference |

| Male Rat | Oral | LD50 | 136 mg/kg | [3] |

| Female Rat | Oral | LD50 | 213 mg/kg | [3] |

| Rat | Dermal | - | High Toxicity | [2] |

Reproductive Effects in Rats:

-

5 mg/kg/day (oral): Severe reduction in fertility within 22 days, sterility within 70 days, and testicular atrophy within 77 days.[2]

-

2.5 mg/kg/day (oral): Smaller reduction in fertility and partial testicular atrophy in some individuals after 197 days.[3]

-

≤ 1.25 mg/kg/day (oral): No detectable effect on fertility or testicular histology after 197 days.[2]

Avian Toxicity

Aquatic Toxicity

Specific LC50 and EC50 values for this compound in fish and aquatic invertebrates like Daphnia magna are not well-documented in the available literature. Given its chemical nature, there is a potential for adverse effects on aquatic ecosystems. Further research following standardized OECD guidelines for aquatic toxicity testing is crucial to fill this data gap.

Genotoxicity

As an alkylating agent, this compound is expected to exhibit genotoxic effects. Alkylating agents can directly interact with DNA, leading to mutations and chromosomal damage.[4]

Mechanism of Genotoxicity

This compound belongs to the aziridine group of compounds, which are known to be electrophilic and can react with nucleophilic sites in cellular macromolecules, including DNA. The primary mechanism of genotoxicity for such compounds is the alkylation of DNA bases, particularly guanine (B1146940) at the N7 position. This can lead to the formation of DNA adducts, DNA strand breaks, and cross-linking, ultimately interfering with DNA replication and transcription.

Genotoxicity Testing

While specific genotoxicity studies on this compound in a wide range of non-target organisms are limited, standard assays can be employed to assess its genotoxic potential. These include:

-

Micronucleus Test: This assay can detect both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity) in exposed cells.[5][6]

-

Comet Assay (Single Cell Gel Electrophoresis): A sensitive method for detecting DNA strand breaks in individual cells.[7][8][9]

Histopathological Effects

Histopathological examinations can provide valuable insights into the target organs and cellular damage caused by toxicant exposure.

-

Mammals (Rats): The primary histopathological finding in rats exposed to repeated small doses of this compound is testicular atrophy.[2] At higher doses, damage to the ovaries and bone marrow has been observed.[2] No significant damage to the intestinal epithelium was noted, except at fatal doses.[2]

-

Other Non-Target Organisms: There is a lack of specific information on the histopathological effects of this compound in birds, fish, and aquatic invertebrates. Future research should focus on evaluating the impact on reproductive organs, liver, kidneys, and gills in these species.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is its function as an alkylating agent. The aziridine rings in its structure are highly reactive and can form covalent bonds with nucleophilic groups in biological molecules.

Caption: General mechanism of action for this compound as a DNA alkylating agent.

The alkylation of DNA by this compound can trigger a cascade of cellular responses. While specific signaling pathways affected by this compound in non-target organisms have not been fully elucidated, it is likely to involve DNA damage response (DDR) pathways.

Caption: Putative signaling pathway activated by this compound-induced DNA damage.

Experimental Protocols

Standardized protocols are essential for generating reliable and comparable toxicological data. The OECD Guidelines for the Testing of Chemicals provide a robust framework for such studies.

Avian Acute Oral Toxicity Test (OECD Guideline 223)

This guideline describes a sequential testing procedure to determine the acute oral toxicity (LD50) of a substance in birds.

Caption: Simplified workflow for an avian acute oral toxicity test (OECD 223).

Fish Acute Toxicity Test (OECD Guideline 203)

This guideline details a method to determine the concentration of a substance that is lethal to 50% of test fish (LC50) over a 96-hour period.

Daphnia sp. Acute Immobilisation Test (OECD Guideline 202)

This test evaluates the concentration of a substance that causes 50% of Daphnia magna to become immobile (EC50) after a 48-hour exposure.

Conclusion and Future Directions

The toxicological profile of this compound in non-target organisms is heavily skewed towards mammalian data, with a significant lack of information for avian and aquatic species. Its demonstrated reproductive toxicity in rats, coupled with its mechanism as a DNA alkylating agent, raises substantial concerns about its potential impact on wildlife populations.

To conduct a thorough environmental risk assessment, further research is imperative. Key research needs include:

-

Quantitative Toxicity Data: Determination of LD50, LC50, and No-Observed-Effect-Concentration (NOEC) values for a diverse range of non-target species, particularly birds, fish, and aquatic invertebrates.

-

Reproductive and Developmental Studies: Evaluation of the sublethal effects of this compound on the reproductive success and development of avian and aquatic organisms.

-

Genotoxicity and Histopathology: Comprehensive studies to characterize the genotoxic and histopathological effects of this compound in various tissues of non-target species.

-

Signaling Pathway Analysis: Mechanistic studies to identify the specific signaling pathways that are disrupted by this compound exposure in different organisms.

By addressing these knowledge gaps, a more complete and accurate understanding of the environmental risks associated with this compound can be achieved, enabling more informed regulatory decisions.

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. The toxicology of chemosterilants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. The micronucleus test—most widely used in vivo genotoxicity test— - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Comet Assay: Assessment of In Vitro and In Vivo DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of the Comet Assay in Advanced In Vitro Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Fulltext | The Comet Assay: A straight Way to Estimate Geno-Toxicity [21stcenturypathology.com]

Carcinogenic Potential of Metepa: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, a tris(aziridinyl)phosphine oxide, is recognized for its potent chemosterilant effects and has been investigated for its toxicological properties. This technical guide synthesizes the available research on the carcinogenic potential of this compound, with a focus on its mechanism of action as an alkylating agent. While early studies confirmed its carcinogenicity in animal models, a significant lack of detailed quantitative data on tumor incidence and specific experimental protocols in publicly accessible literature presents a challenge for a comprehensive modern risk assessment. This document aims to provide a thorough overview of the existing knowledge, highlight data gaps, and detail the general molecular pathways likely involved in this compound-induced carcinogenesis.

Introduction to this compound

This compound is an organophosphorus compound containing three aziridinyl groups. These highly reactive three-membered rings are central to its biological activity. Primarily known as an insect chemosterilant, this compound's mechanism of action involves the alkylation of biological macromolecules, including DNA, which leads to its sterilizing, teratogenic, and carcinogenic effects[1][2].

Carcinogenicity Studies in Animal Models

The primary evidence for this compound's carcinogenicity comes from studies conducted on rats. A key study by Gaines and Kimbrough in 1966 demonstrated that this compound is carcinogenic, in addition to causing sterility and teratogenic effects in this species[1][2]. The research indicated the formation of teratomas, which are tumors composed of multiple tissue types derived from the three embryonic germ layers.

Quantitative Data on Tumor Incidence

A comprehensive search of scientific literature did not yield specific quantitative data on tumor incidence, dose-response relationships, or tumor latency from dedicated carcinogenicity bioassays of this compound. The available publications focus on the qualitative carcinogenic effects rather than providing detailed statistical data on tumor formation. This lack of quantitative data is a significant gap in the toxicological profile of this compound.

Experimental Protocols

Detailed experimental protocols for the carcinogenicity studies on this compound are not extensively described in the available literature. The key study by Gaines and Kimbrough (1966) provides limited information on the experimental design.

Table 1: Summary of Experimental Parameters from Gaines & Kimbrough (1966)

| Parameter | Description |

| Animal Model | Rats[1][2] |

| Route of Administration | Not explicitly detailed for carcinogenicity, but related toxicity studies used oral administration[3] |

| Dosage | Specific dosages for the carcinogenicity findings are not provided in the primary accessible report. Related toxicity studies on fertility effects used oral dosages of 1.25, 2.5, and 5 mg/kg/day[3][4]. |

| Duration of Study | Not explicitly detailed in the carcinogenicity context. |

| Endpoint | Observation of sterilizing, carcinogenic, and teratogenic effects[1][2]. |

The following diagram illustrates a generalized workflow for a typical rodent carcinogenicity study, as specific details for this compound studies are unavailable.

References

- 1. The sterilizing, carcinogenic and teratogenic effects of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical-biological reactions common to teratogenesis and mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. TOXICITY OF this compound TO RATS WITH NOTES ON TWO OTHER CHEMOSTERILANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toxicity of this compound to rats: With notes on two other chemosterilants - PMC [pmc.ncbi.nlm.nih.gov]

Metepa: A Technical Guide to Its Synonyms, Properties, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metepa, a potent organophosphorus compound, has garnered significant attention in the scientific community for its diverse applications, ranging from an insect chemosterilant to a component in textile finishing and even rocket propellants. Its biological activity, primarily stemming from its ability to alkylate DNA, has made it a subject of extensive toxicological and mechanistic investigation. This technical guide provides an in-depth overview of this compound, focusing on its synonyms, physicochemical and toxicological properties, experimental methodologies for its assessment, and the intricate signaling pathways it perturbs.

Synonyms and Chemical Identity

This compound is known by a variety of synonyms in scientific literature and chemical databases. A comprehensive list is provided below to aid in literature searches and chemical identification.

| Common Name | Systematic Name | Other Synonyms | CAS Registry Number |

| This compound | Tris(2-methyl-1-aziridinyl)phosphine oxide | Methaphoxide, MAPO, Methyl aphoxide, Metapoxide, Tris(1,2-propylene)phosphoramide, 1,1′,1″-Phosphinylidynetris[2-methylaziridine] | 57-39-6 |

Quantitative Data

A summary of the key physicochemical and toxicological properties of this compound is presented in the following tables for easy comparison and reference.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C9H18N3OP | [1][2] |

| Molecular Weight | 215.24 g/mol | [1] |

| Appearance | Amber liquid with an amine odor | [1] |

| Boiling Point | 90-92 °C at 0.15-0.3 mmHg | [1] |

| Solubility | Miscible with water and organic solvents | [1] |

| Vapor Pressure | Data not readily available | |

| Octanol-Water Partition Coefficient (logP) | Data not readily available |

Toxicological Data

| Parameter | Species | Route | Value | Reference(s) |

| LD50 | Rat (male) | Oral | 136 mg/kg | [1] |

| LD50 | Rat (female) | Oral | 213 mg/kg | [1] |

| LD50 | Rat | Dermal | Relatively high toxicity compared to conventional insecticides | [3][4] |

| Carcinogenicity | Rat | - | Can result in carcinogenesis, particularly the formation of teratomas | [1][5][6] |

| Mutagenicity | - | - | Suspected mutagen | [7] |

| Teratogenicity | Rat | - | Teratogenic effects observed | [1][5][6] |

Chemosterilant Efficacy

| Target Insect | Effective Dose/Concentration | Effect | Reference(s) |

| House fly (Musca domestica) | 0.5% in bait | Reduced egg viability to below 10% | [8] |

| Boll weevil (Anthonomus grandis) | Fumigation (concentration and duration dependent) | 92-100% sterilization of treated males | [9] |

| Mosquitoes (Aedes aegypti, Anopheles quadrimaculatus) | - | Effective chemosterilant | [10] |

Experimental Protocols

The toxicological and efficacy data presented above are derived from established experimental protocols. While the full, detailed methodologies from the original cited literature were not available for direct inclusion, this section outlines the general principles and procedures for key experiments based on standard toxicological guidelines.

Acute Toxicity (LD50) Determination

The oral and dermal LD50 values for this compound in rats were likely determined using a protocol similar to the following:

-

Animal Model: Young adult rats of a specific strain (e.g., Wistar or Sprague-Dawley), separated by sex.

-

Dosage Administration:

-

Oral: A single dose of this compound, dissolved in a suitable vehicle (e.g., corn oil), is administered by gavage.

-

Dermal: A single dose of this compound is applied to a shaved area of the back and covered with a porous gauze dressing.

-

-

Dose Groups: Multiple dose groups with a logarithmic spacing of doses are used, along with a control group receiving only the vehicle.

-

Observation: Animals are observed for a period of at least 14 days for signs of toxicity and mortality. Body weight is recorded periodically.

-

Data Analysis: The LD50, the dose estimated to cause mortality in 50% of the animals, is calculated using statistical methods such as probit analysis.

Carcinogenicity Bioassay

The carcinogenic potential of this compound in rats was likely assessed through a long-term bioassay:

-

Animal Model: Rats are exposed to this compound over a significant portion of their lifespan (e.g., 2 years).

-

Dosage Administration: this compound is administered through the diet, drinking water, or by gavage at multiple dose levels.

-

Observation: Animals are monitored for clinical signs of toxicity, and body weight and food consumption are recorded regularly.

-

Pathology: At the end of the study, a complete necropsy is performed on all animals. Tissues from all major organs are examined microscopically for the presence of tumors.

-

Data Analysis: The incidence of tumors in the treated groups is compared to the control group using statistical methods to determine if there is a significant increase in tumor formation.[11][12]

Teratogenicity Study

The teratogenic effects of this compound were likely evaluated in a developmental toxicity study in rats:

-

Animal Model: Pregnant female rats are used.

-

Dosage Administration: this compound is administered daily during the period of major organogenesis.

-

Maternal Observation: Dams are observed for signs of toxicity, and body weight and food consumption are monitored.

-

Fetal Examination: Shortly before natural parturition, the dams are euthanized, and the fetuses are removed. Fetuses are examined for external, visceral, and skeletal malformations.[13][14]

Signaling Pathways and Mechanism of Action

The primary mechanism of action of this compound is its function as an alkylating agent, leading to the covalent modification of cellular macromolecules, most significantly DNA. This DNA damage triggers a complex network of cellular signaling pathways.

DNA Alkylation and Repair

This compound's aziridinyl groups are highly reactive and can form covalent bonds with nucleophilic sites in DNA, particularly the N7 position of guanine. This DNA alkylation can lead to mutations, DNA strand breaks, and inter- and intra-strand crosslinks, which interfere with DNA replication and transcription, ultimately leading to cytotoxicity and, in germ cells, sterility.

Cells possess sophisticated DNA repair mechanisms to counteract the effects of alkylating agents. The primary pathway for repairing the types of lesions induced by this compound is the Base Excision Repair (BER) pathway. Other pathways such as Mismatch Repair (MMR) and pathways involved in repairing double-strand breaks, like Homologous Recombination (HR) and Non-Homologous End Joining (NHEJ) , may also be activated.

Caption: this compound-induced DNA alkylation and subsequent cellular repair pathways.

DNA Damage Response (DDR) Signaling

The presence of alkylated DNA and subsequent strand breaks activates a complex signaling cascade known as the DNA Damage Response (DDR). Key players in this pathway are the protein kinases ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) . ATM is primarily activated by double-strand breaks, while ATR responds to single-strand DNA, which can arise during the repair of alkylated bases.

Activation of ATM and ATR leads to the phosphorylation and activation of a multitude of downstream targets, including the tumor suppressor protein p53 and checkpoint kinases Chk1 and Chk2 . This cascade ultimately orchestrates cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, triggers apoptosis (programmed cell death).[15][16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms involved in DNA repair in human cancers: An overview of PI3k/Akt signaling and PIKKs crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pnas.org [pnas.org]

- 6. A new approach methodology to identify tumorigenic chemicals using short-term exposures and transcript profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. ia903203.us.archive.org [ia903203.us.archive.org]

- 10. KEGG PATHWAY Database [genome.jp]

- 11. ww2.amstat.org [ww2.amstat.org]

- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 13. Teratology Studies in the Rat | Springer Nature Experiments [experiments.springernature.com]

- 14. Teratology studies in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ATM Signaling | GeneTex [genetex.com]

Metepa: An In-depth Technical Guide to its Role as an Alkylating Agent in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metepa, a tris(aziridinyl)phosphine oxide, is a potent alkylating agent historically utilized as an insect chemosterilant. Its biological activity stems from the electrophilic nature of its aziridine (B145994) rings, which react with nucleophilic sites on crucial biomolecules, primarily DNA and proteins. This covalent modification disrupts normal cellular processes, leading to cytotoxicity, mutagenicity, and reproductive sterility. This technical guide provides a comprehensive overview of the molecular mechanisms of this compound's action, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key biological pathways. While specific quantitative data for this compound is limited in the public domain, this guide synthesizes the existing knowledge and draws parallels from closely related alkylating agents to provide a thorough understanding of its biological impact.

Core Mechanism of Action: Alkylation

This compound's biological effects are a direct consequence of its ability to act as an alkylating agent. The three aziridine rings in its structure are highly strained and prone to ring-opening upon protonation. This creates a reactive electrophilic species that readily attacks nucleophilic centers in biological macromolecules.

DNA Alkylation

The primary target for this compound's alkylating activity is DNA. The nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA are nucleophilic and susceptible to attack. The most common site of alkylation by aziridinyl agents is the N7 position of guanine (B1146940).

-

Reaction: The protonated aziridine ring of this compound is attacked by the N7 atom of a guanine base, forming a covalent bond. This reaction is depicted in the following logical diagram:

-

Consequences of DNA Alkylation:

-

DNA Adduct Formation: The formation of this compound-DNA adducts disrupts the normal structure of the DNA helix.

-

DNA Cross-linking: As a trifunctional alkylating agent, a single this compound molecule can react with multiple nucleophilic sites, leading to both intra- and inter-strand DNA cross-links. These cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby inhibiting DNA replication and transcription.

-

Mutagenesis: Alkylation at the N7 position of guanine can lead to depurination, creating an abasic site that can result in mutations during DNA repair.

-

Protein Alkylation

In addition to DNA, this compound can alkylate various proteins. The nucleophilic side chains of amino acids such as cysteine (thiol group), histidine (imidazole ring), and lysine (B10760008) (amino group) are susceptible to alkylation.

-

Mechanism: The reaction mechanism is similar to DNA alkylation, involving the nucleophilic attack of the amino acid side chain on the activated aziridine ring of this compound.

-

Functional Consequences:

-

Enzyme Inhibition: Alkylation of amino acid residues within the active site of an enzyme can lead to irreversible inhibition of its catalytic activity.

-

Disruption of Protein Structure and Function: Widespread protein alkylation can alter protein conformation, leading to denaturation, aggregation, and loss of function. This can disrupt numerous cellular processes, including signal transduction, metabolism, and structural integrity.

-

Biological Effects and Signaling Pathways

The extensive alkylation of DNA and proteins by this compound triggers a cascade of cellular responses, ultimately leading to cytotoxicity, genotoxicity, and chemosterilization.

Cytotoxicity and Apoptosis

High levels of DNA damage and protein dysfunction induced by this compound can trigger programmed cell death, or apoptosis. The intrinsic (mitochondrial) pathway of apoptosis is a likely mechanism.

-

Signaling Pathway: DNA damage can activate the p53 tumor suppressor protein, which in turn can upregulate pro-apoptotic proteins like Bax. Bax promotes the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c. Cytochrome c then activates a caspase cascade, starting with caspase-9 and leading to the activation of executioner caspases like caspase-3, which dismantle the cell.

Genotoxicity and Mutagenesis

This compound is a potent genotoxic agent, capable of inducing chromosomal aberrations, micronuclei formation, and gene mutations. These effects are a direct result of its DNA-damaging properties. The disruption of DNA replication and the error-prone repair of this compound-induced DNA lesions are the primary drivers of its mutagenic activity.

Chemosterilization

The most well-documented biological effect of this compound is its ability to induce sterility, particularly in insects. This effect is primarily due to the alkylation of DNA in the germ cells of the reproductive system.

-

In Males: this compound causes damage to the testes, leading to a reduction in sperm production and the induction of dominant lethal mutations in the sperm that are produced.[1][2] Mating with females results in non-viable embryos.

-

In Females: Alkylation of the DNA in ovarian cells can inhibit ovarian development and oogenesis, leading to a reduction in fecundity.[3]

Quantitative Data

While specific quantitative data for this compound's activity at the molecular and cellular level is scarce in publicly available literature, some toxicological and efficacy data has been reported.

| Parameter | Organism/System | Value | Reference |

| Acute Oral LD50 | Male Rat | 136 mg/kg | [3] |

| Female Rat | 213 mg/kg | [3] | |

| Dosage for Sterility | Male Rat | 5 mg/kg/day (oral) for 70 days | [1][2] |

| Male Rat | 2.5 mg/kg/day (oral) for 197 days (partial) | [1][2] | |

| Chemosterilization | House Fly (Musca domestica) | 2.5% and 5% solution dip for 30-300 seconds (pupal stage) |

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of this compound's biological effects. These are generalized protocols that should be optimized for specific experimental systems.

Assessment of Cytotoxicity (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest using a colorimetric assay (e.g., MTT or XTT).

-

Cell Seeding: Plate cells in a 96-well microtiter plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Prepare a series of dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound dilutions to the wells. Include untreated control wells.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

-

Colorimetric Assay: Add the colorimetric reagent (e.g., MTT, XTT) to each well and incubate according to the manufacturer's instructions.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the untreated control. Plot the cell viability against the log of the this compound concentration and determine the IC50 value from the dose-response curve.

Analysis of DNA Alkylation by Mass Spectrometry

This protocol outlines a general workflow for the detection and quantification of this compound-DNA adducts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

DNA Isolation: Expose cells or organisms to this compound. Isolate genomic DNA using a standard DNA extraction protocol, taking care to prevent oxidative damage.

-

Enzymatic Hydrolysis: Digest the DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis:

-

Separate the nucleosides using reverse-phase liquid chromatography.

-

Introduce the separated nucleosides into a tandem mass spectrometer.

-

Perform selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the this compound-guanine adduct based on its unique precursor and fragment ion masses. An internal standard (e.g., an isotopically labeled version of the adduct) should be used for accurate quantification.

-

-

Data Analysis: Quantify the amount of the this compound-guanine adduct relative to the amount of unmodified guanine to determine the frequency of adduction.

Chemosterilization Assay in Insects

This protocol is adapted from studies on house flies and provides a general method for assessing the chemosterilant activity of this compound.

-

Rearing: Rear the target insect species under controlled laboratory conditions.

-

Treatment: Prepare solutions of this compound at various concentrations. Treat the insects at a specific life stage (e.g., pupae or adults). For pupal treatment, a brief dip in the this compound solution can be effective. For adults, this compound can be incorporated into their food or water.

-

Mating Crosses: Set up mating crosses between treated insects and untreated insects of the opposite sex. Include control crosses of untreated males and females.

-

Fecundity and Fertility Assessment:

-

Collect the eggs laid by the females from each cross.

-

Count the number of eggs to assess fecundity.

-

Monitor the eggs for hatching to determine the percentage of viable offspring (fertility).

-

-

Data Analysis: Compare the fecundity and fertility of the treated crosses to the control crosses to determine the sterilizing effect of this compound at different concentrations.

Conclusion

This compound is a potent trifunctional alkylating agent with significant biological effects, most notably its ability to induce sterility. Its mechanism of action is rooted in the covalent modification of DNA and proteins, leading to a cascade of cellular events including the disruption of DNA replication, enzyme inhibition, and the induction of apoptosis. While the broad strokes of its action are understood, a detailed, quantitative understanding of its interaction with specific cellular pathways remains an area for further research. The protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the molecular toxicology and potential applications of this and other alkylating agents.

References

- 1. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2019-1581 [excli.de]

- 3. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metepa, chemically known as tris(2-methyl-1-aziridinyl)phosphine oxide, is a potent alkylating agent primarily utilized in research as a chemosterilant for insects.[1][2][3] Its mechanism of action involves the induction of dominant lethal mutations in the reproductive cells of treated organisms, leading to sterility.[1][4] This property has made it a valuable tool in entomological research for studying insect population dynamics and developing pest control strategies. Beyond its primary application in insect sterilization, this compound has also been investigated in toxicological studies to understand its effects on mammals, where it has been shown to impact fertility and exhibit potential carcinogenic and teratogenic properties.[5][6][7] This guide provides a comprehensive overview of the core research applications of this compound, detailing its mechanism of action, experimental protocols, and key quantitative findings.

Core Research Application: Insect Chemosterilization

The most significant research application of this compound is in the field of entomology, where it is used to induce sterility in a wide range of insect species.[4] This "sterile insect technique" is a species-specific and environmentally friendly method of pest control.

Mechanism of Action: Alkylation and Genetic Disruption

This compound's sterilizing effect stems from its nature as an alkylating agent. The compound contains three aziridinyl groups, which are highly reactive. These groups alkylate nucleophilic sites in DNA, particularly the N7 position of guanine (B1146940).[8] This alkylation can lead to several downstream genetic consequences:

-

DNA Mispairing: The altered guanine can mispair during DNA replication, leading to mutations.[8]

-

DNA Cross-linking: Extensive alkylation can cause both inter- and intra-strand cross-links in the DNA double helix.[8]

-

Chromosomal Damage: These molecular alterations result in significant chromosomal damage and the induction of dominant lethal mutations in reproductive cells (sperm and ova).[1]

When a this compound-sterilized insect mates with a fertile one, the resulting zygotes are non-viable, leading to a reduction in the target pest population over successive generations.[1]

Experimental Protocols and Applications

Research on this compound's chemosterilant properties involves various application methods tailored to the target insect species' biology.

Common Experimental Protocols:

-

Preparation of this compound Formulation: this compound is typically dissolved in a suitable solvent (e.g., acetone) and then incorporated into a delivery medium.

-

Exposure of Target Insects: Laboratory-reared insects are exposed to the this compound formulation.

-

Feeding: Insects are allowed to feed on the prepared baits or solutions for a specified period.[9]

-

Contact: Insects are exposed to surfaces (e.g., glass) treated with a known concentration of this compound.[9]

-

Topical: A precise micro-quantity of the this compound solution is applied directly to the insect's thorax or abdomen.[11]

-

-

Mating and Fecundity Assessment:

Quantitative Data from Chemosterilization Studies

The efficacy of this compound varies by species and application method. The following table summarizes key quantitative findings from various research studies.

| Target Insect Species | Application Method | Dosage / Concentration | Observed Effect(s) | Citation(s) |

| Pink Bollworm (Pectinophora gossypiella) | Topical (female) | 60 µ g/female | Sterilizing dose. | [11] |

| Topical (female) | 30 µ g/female (20:1 T:U ratio) | 80% population decrease in field cages. | [11] | |

| Topical (female) | 60 µ g/female (20:1 T:U ratio) | 86% population decrease in field cages. | [11] | |

| House Fly (Musca domestica) | Feeding Bait | 0.5% in cornmeal | Egg viability reduced to below 10%. | [10] |

| Eye Gnat (Hippelates collusor) | Contact | 0.8 µg/cm² (1 hour) | Sterilization of both males and females. | [9] |

| Mosquito (Culex quinquefasciatus) | Larval Water Treatment | 0.01% solution | High level of reproductive control in resulting adults. | [9] |

T:U ratio = Treated insects to Untreated insects

Secondary Research Application: Mammalian Toxicology

This compound's alkylating properties make it toxic to non-target organisms. Research in mammalian models, particularly rats, has been crucial for understanding its toxicological profile, including its effects on reproduction and its potential as a carcinogen.[5][6]

Effects on Mammalian Reproduction

Studies have shown that the primary organ affected by repeated low doses of this compound in male rats is the testis.[5][12] Higher doses are required to damage the ovaries and bone marrow.[5][12] The compound's effects are dose-dependent and can lead to severe fertility reduction and sterility.

Experimental Protocols in Toxicology

Toxicological assessments typically involve administering controlled doses of this compound to laboratory animals over different periods to establish acute and chronic effects.

-

Administration: Oral gavage is a common method for precise dosing.[5]

-

Endpoints:

Quantitative Data from Toxicological Studies in Rats

| Parameter | Administration | Dosage / Concentration | Observed Effect(s) | Citation(s) |

| Male Fertility | Oral | 5 mg/kg/day | Severe fertility reduction within 22 days; sterility within 70 days; testicular atrophy within 77 days. | [5][12] |

| Oral | 2.5 mg/kg/day | Partial reduction in fertility and partial testicular atrophy within 197 days. | [5] | |

| Oral | ≤ 1.25 mg/kg/day | No detectable effect on fertility or testis histology within 197 days. | [5] | |

| Acute Toxicity (LD50) | Oral (male rat) | 136 mg/kg | Median lethal dose. | [2] |

| Oral (female rat) | 213 mg/kg | Median lethal dose. | [2] |

Other Potential Research Applications

While less explored, this compound's DNA-damaging capabilities suggest potential applications in other research areas.

-

Anticancer Research: Studies suggest this compound's ability to induce DNA damage could be explored in the context of cancer therapy.[8] As an alkylating agent, its properties are mechanistically similar to some chemotherapeutic drugs. However, significant research would be needed to establish its efficacy and safety for this purpose.

-

Antimicrobial Research: this compound has exhibited antimicrobial activity against some bacteria and fungi.[8] Its potential as a disinfectant or as a lead compound for new antibiotics is a theoretical possibility, though not a primary area of current research.

Conclusion

The primary and most well-documented research application of this compound is as a chemosterilant for insects. Its potent ability to induce sterility through DNA alkylation has made it an invaluable tool for entomologists studying pest control and reproductive biology. Concurrently, toxicological studies in mammals have characterized its risks, highlighting its effects on fertility and its classification as a potential carcinogen and teratogen. While its fundamental mechanism of action suggests other potential uses, its application remains firmly rooted in the fields of entomology and toxicology. Researchers using this compound must adhere to strict safety protocols due to its high toxicity.[3]

References

- 1. Chemosterilant | Insect Control, Non-toxic & Environmentally Friendly | Britannica [britannica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. cameo.mfa.org [cameo.mfa.org]

- 4. Cytogenetic and other effects of the chemosterilants tepa, this compound, apholate an hempa in insects (a review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. TOXICITY OF this compound TO RATS WITH NOTES ON TWO OTHER CHEMOSTERILANTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The sterilizing, carcinogenic and teratogenic effects of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The sterilizing, carcinogenic and teratogenic effects of this compound in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buy this compound | 57-39-6 [smolecule.com]

- 9. ANR Repository [my.ucanr.edu]

- 10. academic.oup.com [academic.oup.com]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

The Chemosterilant Metepa: A Technical Guide for Entomological Research

An in-depth examination of Metepa's application, mechanism of action, and experimental methodologies for insect population control.

This compound, a potent organophosphorus compound, has long been a subject of interest in entomology for its chemosterilant properties. As a polyfunctional alkylating agent, it induces sterility in a wide range of insect species, presenting a potential tool for integrated pest management programs through the sterile insect technique (SIT). This technical guide provides a comprehensive review of this compound's use in entomology, detailing its mechanism of action, experimental protocols, and efficacy data, tailored for researchers, scientists, and professionals in drug development.

Mechanism of Action: DNA Alkylation and Induced Sterility